molecular formula C19H24BrNO4 B13090306 (4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid CAS No. 1957130-63-0

(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid

Cat. No.: B13090306
CAS No.: 1957130-63-0
M. Wt: 410.3 g/mol
InChI Key: DDKYIDFNFCPYSU-FUKCDUGKSA-N
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Description

(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid (CAS: 1957130-63-0) is a spirocyclic compound featuring a naphthalene-pyrrolidine core with distinct functional groups:

  • Molecular formula: C₁₉H₂₄BrNO₄ (MW: 410.30 g/mol) .
  • Key structural elements:
    • A spiro junction connecting naphthalene and pyrrolidine rings, introducing conformational rigidity.
    • A 6-bromo substituent on the naphthalene moiety, enhancing electrophilic reactivity.
    • A tert-butoxycarbonyl (Boc) protecting group at the 1'-position, offering steric and chemical stability.
    • A carboxylic acid at the 4'-position, enabling salt formation or further derivatization .

This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting proteases or receptors .

Properties

CAS No.

1957130-63-0

Molecular Formula

C19H24BrNO4

Molecular Weight

410.3 g/mol

IUPAC Name

(3'S)-7-bromo-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylic acid

InChI

InChI=1S/C19H24BrNO4/c1-18(2,3)25-17(24)21-10-15(16(22)23)19(11-21)8-4-5-12-9-13(20)6-7-14(12)19/h6-7,9,15H,4-5,8,10-11H2,1-3H3,(H,22,23)/t15-,19?/m0/s1

InChI Key

DDKYIDFNFCPYSU-FUKCDUGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C2(C1)CCCC3=C2C=CC(=C3)Br)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCCC3=C2C=CC(=C3)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for introducing the tert-butoxycarbonyl group is through the use of flow microreactor systems, which offer a more efficient and sustainable process compared to traditional batch methods . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistency and efficiency. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4’S)-6-Bromo-1’-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Deprotected Amines: Removal of the Boc group yields the free amine.

Scientific Research Applications

Based on the search results, there is no direct information available regarding the specific applications, case studies, or research findings for the compound "(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid". The search results provide chemical properties, synonyms, and related compounds, but lack detailed application data.

Chemical Information

Compound Name: this compound
CAS Number: 1957130-63-0
Molecular Formula: C19H24BrNO4
Molecular Weight: 410.30

Potential Areas of Research

Given the chemical structure and components, some potential areas of research can be inferred:

  • Pharmaceutical Chemistry: Spiro compounds are of interest in drug discovery due to their unique three-dimensional structures . The presence of bromine and carboxylic acid moieties allows for potential chemical modifications and interactions with biological targets.
  • Neurodegenerative Diseases: Research indicates that metabolites can act as antioxidants or pro-oxidants based on concentration and environment, influencing diseases such as neurodegeneration .
  • Anti-inflammatory Properties: Compounds with carboxylic acid groups have shown anti-inflammatory properties, suggesting potential research into reducing oxidative damage and modulating inflammatory responses .
  • Agonist/Antagonist Activity: Some compounds are known to act as agonists or antagonists, which could be relevant in studies related to inflammation and macrophage function .

Mechanism of Action

The mechanism of action of (4’S)-6-Bromo-1’-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can interact with various biological targets, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogs with Varying Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Key Differences
Target Compound C₁₉H₂₄BrNO₄ 410.30 6-Br, Boc Carboxylic acid Reference compound
(4'S)-tert-Butyl 6-bromo-4'-(4-phenylpiperidine-1-carbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1'-carboxylate (CAS: 1957130-64-1) C₃₀H₃₇BrN₂O₃ 553.53 4-Phenylpiperidine-1-carbonyl Ester, amide Larger molecular weight; phenylpiperidine introduces lipophilicity
1'-(tert-Butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid (CAS: 1923056-76-1) C₁₉H₂₅NO₄ 331.41 None (non-brominated) Carboxylic acid Absence of bromine reduces steric/electronic effects
(2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS: 144069-70-5) C₁₆H₂₁NO₄ 291.34 Phenyl Carboxylic acid Simpler pyrrolidine core; no spiro structure
Key Observations:
  • Bromine substitution increases molecular weight (~80 g/mol) and may enhance electrophilic reactivity or halogen bonding in target interactions .
  • Spiro vs.
  • Boc protection : Universally used across analogs to stabilize amines during synthesis .
Physicochemical Properties:
Property Target Compound Non-Brominated Analog Phenylpiperidine Derivative
Solubility Low (lipophilic naphthalene + Boc) Moderate (no bromine) Very low (bulky phenylpiperidine)
Stability Acid-labile Boc group Similar Boc stability Stable amide bond
Reactivity Bromine enables cross-coupling (e.g., Suzuki) Limited to carboxylic acid derivatization Amide-resistant to hydrolysis

Crystallographic and Conformational Analysis

  • Ring puckering : The spiro structure’s conformation can be analyzed using Cremer-Pople coordinates (), critical for understanding 3D interactions .
  • SHELX refinement : Widely used for small-molecule crystallography (), applicable to this compound’s structural validation .

Biological Activity

(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid is a complex organic compound notable for its spirocyclic structure and functional groups that may contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • CAS Number : 1957130-63-0
  • Molecular Formula : C19H24BrNO4
  • Molecular Weight : 410.3 g/mol
  • IUPAC Name : (3'S)-7-bromo-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylic acid

The biological activity of this compound is largely attributed to its structural features:

  • Bromine Atom : The presence of bromine can enhance reactivity and may contribute to interactions with biological targets.
  • Boc Protecting Group : This group can be removed under acidic conditions, allowing the free amine to participate in biological interactions.

Upon deprotection, the compound may interact with various biological targets, potentially modulating enzyme activities or influencing protein-ligand interactions.

Antimicrobial Activity

Research has shown that derivatives of spirocyclic compounds exhibit antimicrobial properties. The structural similarity of this compound to known antimicrobial agents suggests potential efficacy against various pathogens.

Cytotoxicity

Studies indicate that compounds with similar structures demonstrate cytotoxic effects on cancer cell lines. The spirocyclic framework may facilitate interactions with cellular targets involved in proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionPotential modulation of enzyme activity

Case Study: Anticancer Activity

In a study investigating novel spirocyclic compounds, it was found that similar derivatives exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways and caspase activation.

Q & A

Q. What are the recommended strategies for synthesizing this spiro compound, given its Boc-protected amine and brominated naphthalene moiety?

  • Methodological Answer : The synthesis should prioritize regioselective bromination at position 6 of the naphthalene ring, followed by spirocyclization to form the pyrrolidine ring. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce functional groups, while Boc protection is typically achieved using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP/THF). Purification via flash chromatography with ethyl acetate/hexane gradients is recommended for intermediate isolation. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) may be employed .

Q. How can researchers confirm the stereochemical integrity of the (4'S) configuration in this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For routine analysis, use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with NOE (Nuclear Overhauser Effect) experiments to assess spatial proximity of protons. Chiral HPLC using a cellulose-based column (e.g., Chiralpak IB) under isocratic conditions can resolve enantiomeric impurities. Compare optical rotation values with literature data where available .

Q. What safety protocols are critical when handling this brominated spiro compound?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact. Brominated aromatics may release toxic fumes upon decomposition. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store under inert atmosphere (N2_2 or Ar) at 2–8°C to prevent degradation. Consult SDS guidelines for spill management and waste disposal .

Advanced Research Questions

Q. How can researchers address conflicting reports on the stability of the Boc group during acidic hydrolysis in this compound?

  • Methodological Answer : Perform kinetic studies under controlled pH (e.g., TFA/DCM mixtures at 0–25°C) to monitor Boc deprotection via LC-MS. Use 19F^{19}\text{F}-NMR (if fluorinated analogs are synthesized) to track reaction intermediates. Computational modeling (e.g., DFT calculations) can predict charge distribution and susceptibility of the carbamate group to acid. Compare results with structurally similar compounds in the literature to resolve contradictions .

Q. What strategies optimize the spirocyclization step to minimize byproducts like linear pyrrolidines or naphthalene ring distortions?

  • Methodological Answer : Employ high-dilution conditions to favor intramolecular cyclization over intermolecular side reactions. Use Lewis acids (e.g., ZnCl2_2) to stabilize transition states. Monitor reaction progress via in situ IR spectroscopy to detect carbonyl intermediates. Post-reaction, apply centrifugal partition chromatography (CPC) with a heptane/EtOAc/MeOH solvent system to separate spiro products from linear analogs .

Q. How can the bromine substituent at position 6 be leveraged for further functionalization in medicinal chemistry applications?

  • Methodological Answer : The bromine serves as a handle for cross-coupling (e.g., Buchwald-Hartwig amination or Ullmann coupling) to introduce pharmacophores. For example, replace Br with a pyridyl group via Pd(OAc)2_2/Xantphos catalysis. Assess bioactivity using kinase inhibition assays or cellular viability screens (e.g., MTT assays). Computational docking studies (e.g., AutoDock Vina) can predict binding affinity to target proteins like kinases or GPCRs .

Q. What analytical techniques resolve discrepancies in reported 1H^1\text{H}1H-NMR chemical shifts for the pyrrolidine ring protons?

  • Methodological Answer : Standardize NMR acquisition parameters (e.g., 600 MHz, CDCl3_3 at 25°C) and reference to TMS. Use 2D techniques (COSY, HSQC) to assign overlapping signals. Compare with deuterated analogs (e.g., 2H^{2}\text{H}-pyrrolidine) to decouple scalar couplings. Collaborative inter-laboratory studies can validate reproducibility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting yield data for the final synthetic step across different studies?

  • Methodological Answer : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) software (e.g., JMP). Perform ANOVA to identify statistically significant factors. Cross-reference with kinetic profiling (e.g., ReactIR) to detect transient intermediates. Contradictions may arise from impurities in starting materials or unaccounted moisture levels in solvents .

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